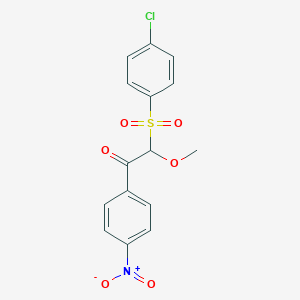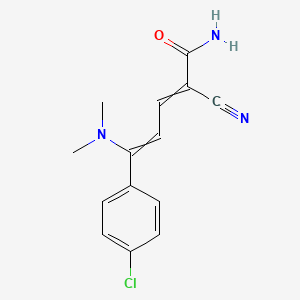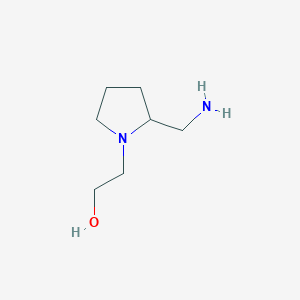
1-Pyrrolidineethanol, 2-(aminomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidineethanol, 2-(aminomethyl)- is a compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their versatile biological activities and are widely used in medicinal chemistry. The structure of 1-Pyrrolidineethanol, 2-(aminomethyl)- consists of a pyrrolidine ring attached to an ethanol group and an aminomethyl group, making it a unique and valuable compound in various scientific fields .
Preparation Methods
The synthesis of 1-Pyrrolidineethanol, 2-(aminomethyl)- can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with formaldehyde and hydrogen cyanide, followed by reduction with sodium borohydride. This method provides a high yield of the desired product under mild reaction conditions .
Industrial production of this compound often involves the use of advanced catalytic processes to ensure high purity and efficiency. These methods may include the use of palladium-catalyzed hydrogenation or other transition metal-catalyzed reactions to achieve the desired product with minimal by-products .
Chemical Reactions Analysis
1-Pyrrolidineethanol, 2-(aminomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrrolidine derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
1-Pyrrolidineethanol, 2-(aminomethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Pyrrolidineethanol, 2-(aminomethyl)- involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with receptors in the nervous system, modulating neurotransmitter release and uptake. These interactions lead to its effects on biological systems, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
1-Pyrrolidineethanol, 2-(aminomethyl)- can be compared with other similar compounds such as:
Pyrrolidine: A simple pyrrolidine ring without additional functional groups.
2-Pyrrolidone: A lactam derivative of pyrrolidine with a carbonyl group.
Prolinol: A hydroxylated derivative of pyrrolidine with a secondary alcohol group.
The uniqueness of 1-Pyrrolidineethanol, 2-(aminomethyl)- lies in its combination of functional groups, which provide it with distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
62012-10-6 |
|---|---|
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-[2-(aminomethyl)pyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C7H16N2O/c8-6-7-2-1-3-9(7)4-5-10/h7,10H,1-6,8H2 |
InChI Key |
JQXLWCCKZDDEMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CCO)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [3-(methoxymethyl)-2-oxoheptyl]phosphonate](/img/structure/B14555680.png)
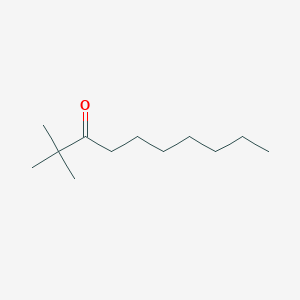
![Perchloric acid;1-(3,6,6-trimethyl-2-bicyclo[3.1.1]hept-2-enyl)pyrrolidine](/img/structure/B14555710.png)
![3-[(Phenylcarbamoyl)sulfanyl]phenyl methanesulfonate](/img/structure/B14555711.png)
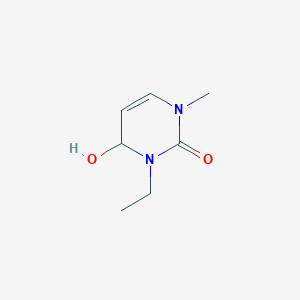
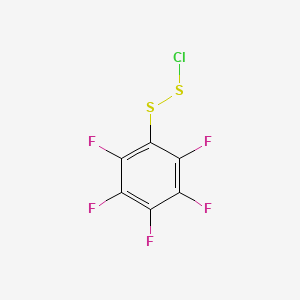
![N-[3-(Difluoromethyl)-2-methylphenyl]benzenecarboximidoyl chloride](/img/structure/B14555724.png)

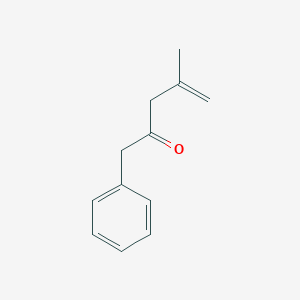
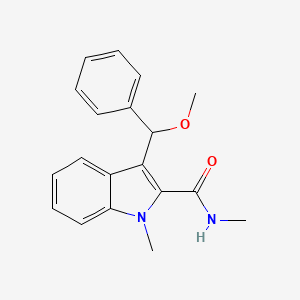
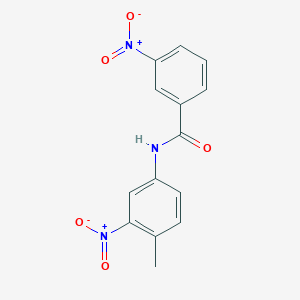
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-3-nitroimidazo[1,2-a]pyridine](/img/structure/B14555748.png)
